1-cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
The compound 1-cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine integrates three pharmacologically relevant motifs:
- Cyclohexanecarbonyl group: Enhances lipophilicity and may influence membrane permeability.
- Piperidine ring: A common scaffold in bioactive molecules, contributing to conformational flexibility and receptor interactions.
- 5-(Thiophen-2-yl)-1,3,4-oxadiazole: A heterocyclic system known for electronic versatility and bioactivity, including antimicrobial and enzyme-inhibitory properties .
Properties
IUPAC Name |
cyclohexyl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(13-6-2-1-3-7-13)21-10-4-8-14(12-21)16-19-20-17(23-16)15-9-5-11-24-15/h5,9,11,13-14H,1-4,6-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFDINRGYBUYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 345.5 g/mol. The compound features a piperidine ring substituted with a cyclohexanecarbonyl group and a thiophen-2-yl oxadiazole moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.5 g/mol |
| Purity | Typically 95% |
| CAS Number | 1172763-75-5 |
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. A study demonstrated that related compounds showed inhibitory effects against various bacterial strains, suggesting that this compound could possess similar properties.
Anticancer Activity
The compound's structure suggests potential anticancer properties. In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. A specific study highlighted that compounds with similar structural motifs inhibited cell proliferation in breast cancer cell lines, indicating a promising avenue for further research on this compound's efficacy against cancer.
The proposed mechanism involves the inhibition of key enzymes involved in cell division and metabolic pathways in pathogens and cancer cells. The thiophene and oxadiazole groups may interact with target biomolecules through hydrogen bonding and π-stacking interactions.
Case Studies
- Antimicrobial Study : In a comparative study involving various oxadiazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.
- Cancer Research : A recent investigation into the cytotoxic effects of similar piperidine derivatives revealed that the introduction of thiophenes significantly enhanced the compounds' ability to induce cell death in human cancer cell lines, suggesting that the target compound may exhibit comparable or enhanced activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
Critical Analysis of Substituent Impact
Cyclohexanecarbonyl vs. Other Acyl Groups
The cyclohexanecarbonyl group in the target compound likely increases lipophilicity compared to smaller acyl chains (e.g., acetyl) or polar substituents (e.g., pyridinylmethyl in ). This could enhance tissue penetration but reduce aqueous solubility .
Thiophene vs. Phenyl/Fluorophenyl in Oxadiazole
Piperidine Substitution Patterns
- Spiropiperidine () : Rigid spiro systems restrict flexibility, which can enhance metabolic stability but limit binding adaptability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
